Neosartorin

Description

Contextualization within Fungal Secondary Metabolites Research

Fungi are recognized as prolific producers of a vast array of structurally diverse bioactive compounds known as secondary metabolites. nih.govuni-duesseldorf.de These molecules are not essential for the primary growth of the fungus but play crucial roles in adaptation, defense, and interaction with their environment. nih.gov Fungal secondary metabolites encompass a wide range of chemical classes, including polyketides, alkaloids, and terpenoids, many of which have significant applications in medicine and industry, such as antibiotics, immunosuppressants, and cholesterol-lowering drugs. nih.govtandfonline.com The genus Aspergillus, in particular, is a well-known contributor to the discovery of novel secondary metabolites with potent biological activities. tandfonline.com

Within this extensive landscape of natural products, Neosartorin has emerged as a compound of significant scientific interest. nih.gov Neosartorin is a polyketide-derived secondary metabolite that has been isolated from several fungal species, including those of the genus Aspergillus and its teleomorph Neosartorya. nih.govnih.govjst.go.jp Research has identified Neosartorin in fungi such as Aspergillus novofumigatus, Aspergillus lentulus, Neosartorya fischeri, and the endophytic fungus Aspergillus fumigatiaffinis. nih.govresearchgate.netacs.orgjmb.or.krresearchgate.net Its discovery and subsequent investigation are part of a broader effort to explore the chemical diversity of fungi and identify new bioactive compounds. uni-duesseldorf.deresearchgate.net Neosartorin is noted for its substantial antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in pharmaceutical research. acs.orgresearchgate.net

The study of Neosartorin is also deeply connected to the field of biosynthesis. The biosynthetic gene cluster (BGC) responsible for its production, designated as the nsr cluster, was discovered in Aspergillus novofumigatus. researchgate.netacs.org Investigations into this cluster have provided valuable insights into how fungi construct complex molecules. Research has shown that both monomeric units of Neosartorin are synthesized from the common precursor, chrysophanol (B1684469), by the same set of enzymes. researchgate.netacs.orgnih.gov This highlights the metabolic efficiency within fungi to generate molecular diversity from a shared biosynthetic pathway.

| Producing Organism | Fungal Type | Source of Isolation |

| Aspergillus novofumigatus | Fungus | Not specified in sources |

| Aspergillus lentulus | Fungus | Not specified in sources |

| Neosartorya fischeri | Fungus (teleomorph of Aspergillus) | Sediment from River Vah, Slovakia |

| Aspergillus fumigatiaffinis | Endophytic Fungus | Plant (Tribulus terrestris) |

| Aspergillus versicolor | Mangrove-associated Fungus | Not specified in sources |

| Aspergillus aculeatinus | Marine-derived Fungus | Not specified in sources |

Overview of Dimeric Tetrahydroxanthones in Academic Investigation

Neosartorin belongs to a specific and intriguing class of fungal polyketides known as dimeric tetrahydroxanthones. nih.govfrontiersin.org Xanthones are a class of polyphenolic compounds with a distinct tricyclic xanthen-9-one framework. mdpi.com Tetrahydroxanthones are partially reduced derivatives of xanthones. wikipedia.org The dimerization of these xanthone (B1684191) monomers results in complex structures with diverse and often enhanced biological activities compared to their constituent parts. frontiersin.orgosti.gov These dimers are widespread in fungi and lichens and are characterized by the varied ways their monomeric units are linked, including C-C biaryl bonds and, more rarely, ether linkages. mdpi.comnih.govresearchgate.net

Neosartorin is classified as a heterodimer, meaning it is composed of two different monomeric units. researchgate.netacs.org Specifically, it is formed from the coupling of 5-acetylblennolide A and blennolide C. wikipedia.orgwikimedia.org This contrasts with homodimers, which consist of two identical monomers. The study of dimeric tetrahydroxanthones is a significant area of natural product chemistry, driven by their structural complexity and potent bioactivities, which include antimicrobial, cytotoxic, and anti-inflammatory properties. mdpi.comnih.govnih.gov

Research into the biosynthesis of these dimers has revealed sophisticated enzymatic machinery. In the case of Neosartorin, a key enzyme, the P450 monooxygenase NsrP, has been identified as the catalyst for the heterodimerization step. researchgate.netacs.orgnih.gov This enzyme is notable for its ability to accept different monomeric substrates, opening up possibilities for generating novel xanthone dimers through bioengineering. researchgate.netacs.org The elucidation of the biosynthetic pathway of Neosartorin, starting from the common intermediate chrysophanol and involving key enzymes like the Baeyer-Villiger monooxygenase NsrF for pathway divergence, has significantly advanced the understanding of how fungi produce such complex heterodimeric molecules. acs.orgwikipedia.org

| Research Finding | Organism Studied | Key Enzymes/Precursors | Significance |

| Identification of the nsr biosynthetic gene cluster. acs.org | Aspergillus novofumigatus | nsr cluster, PKS gene nsrB | Confirmed the genetic basis for Neosartorin production. |

| Elucidation of a common precursor for both monomeric units. researchgate.netnih.gov | Aspergillus novofumigatus | Chrysophanol | Demonstrates an efficient biosynthetic strategy for creating diversity. |

| Discovery of the heterodimerization enzyme. researchgate.netacs.org | Aspergillus novofumigatus | NsrP (P450 monooxygenase) | First identification of an enzyme that can catalyze the heterodimerization of xanthones. |

| Identification of the enzyme for pathway divergence. acs.org | Aspergillus novofumigatus | NsrF (Baeyer-Villiger monooxygenase) | Explains how two different monomers are generated from the same pathway. |

| Characterization of antibacterial activity. acs.orgjmb.or.krwikipedia.org | Aspergillus lentulus, Aspergillus fumigatiaffinis | Not Applicable | Shows potent activity against Gram-positive bacteria, including MRSA. |

Structure

3D Structure

Properties

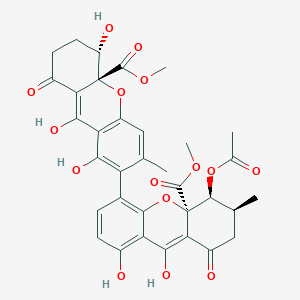

IUPAC Name |

methyl (4S,4aR)-7-[(5S,6S,10aR)-5-acetyloxy-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O15/c1-12-11-19-23(28(42)24-17(37)8-9-20(39)33(24,48-19)31(43)45-4)26(40)21(12)15-6-7-16(36)22-27(41)25-18(38)10-13(2)30(47-14(3)35)34(25,32(44)46-5)49-29(15)22/h6-7,11,13,20,30,36,39-42H,8-10H2,1-5H3/t13-,20-,30-,33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYGWABJZFBJP-NCMNGAEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)C(=O)OC)C4=C(C5=C(C=C4C)OC6(C(CCC(=O)C6=C5O)O)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@]2([C@H]1OC(=O)C)C(=O)OC)C4=C(C5=C(C=C4C)O[C@]6([C@H](CCC(=O)C6=C5O)O)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Isolation, and Taxonomic Research of Neosartorin

Chromatographic Techniques for Metabolite Profiling

Chromatographic methods are fundamental to separating neosartorin from the myriad of other metabolites produced by fungi. These techniques are often coupled with mass spectrometry for sensitive detection and identification.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of fungal secondary metabolites like neosartorin. jmb.or.kr Specifically, LC-ion trap-MS (LC-IT-MS) has been employed for the chemotaxonomic classification of Aspergillus species based on their secondary metabolite profiles, with neosartorin being a key discriminant metabolite for A. lentulus. jmb.or.krjmb.or.krkoreascience.kr For more precise and high-resolution analysis, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is utilized. jmb.or.krgoogle.comresearchgate.net This powerful technique provides accurate mass measurements, which are crucial for confirming the elemental composition of neosartorin and other metabolites. nih.govfrontiersin.orgresearchgate.net UPLC-Q-TOF-MS has been instrumental in the detailed metabolic profiling of fungal extracts and in the identification of neosartorin. jmb.or.krgoogle.com

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Once isolated, spectroscopic techniques are employed to determine the precise three-dimensional structure of neosartorin.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the structural elucidation of neosartorin. rsc.org The structure of this asymmetric ergochrome was initially deduced primarily from spectral data obtained through NMR experiments. researchgate.netresearchgate.net Both 1D and 2D NMR techniques are used to piece together the connectivity of atoms within the molecule. researchgate.netrsc.org For instance, a close examination of long-range coupling constants and the use of a 1D double-pulsed field gradient spin-echo NOESY NMR experiment were crucial in confirming the relative configuration of neosartorin and distinguishing it from its isomers. rsc.orgrsc.org

The absolute configuration of neosartorin, which includes both its axial and central chirality, was definitively established using electronic circular dichroism (ECD) spectroscopy. researchgate.netrsc.org This technique, often aided by theoretical calculations such as time-dependent density functional theory (TDDFT-ECD), allows for the determination of the stereochemistry of chiral molecules. researchgate.netthieme-connect.comthieme-connect.com The application of ECD was instrumental in assigning the (aR,5S,10R,5′S,6′S,10′R) absolute configuration to neosartorin. researchgate.netrsc.org This level of stereochemical detail is critical for understanding the molecule's biological activity. thieme-connect.com

Chemotaxonomic Classification Studies Based on Secondary Metabolite Profiles

Chemotaxonomy utilizes the profile of secondary metabolites—chemical compounds not essential for normal growth but produced by an organism—as a tool for classification and identification. nih.govmdpi.com In mycology, this approach has proven particularly effective for large and complex genera like Aspergillus, where morphological identification can be challenging. nih.govresearchgate.net The unique array of secondary metabolites, or extrolites, produced by a fungal species serves as a distinctive chemical fingerprint, aiding in its differentiation from closely related species. nih.gov

The compound Neosartorin has emerged as a significant biomarker in the chemotaxonomic classification of certain fungal species, particularly within the Aspergillus section Fumigati. jmb.or.krnih.govoup.com Its presence or absence, often in conjunction with other specific metabolites, allows for more precise species delineation than what is possible through morphological or even some molecular methods alone.

Detailed Research Findings

A pivotal study in this area involved the classification of 28 strains across eight Aspergillus species using liquid chromatography-mass spectrometry (LC-MS) to analyze their secondary metabolite profiles. jmb.or.krkoreascience.krjmb.or.kr The research demonstrated that most species could be clearly separated based on their chemical profiles. jmb.or.kr Through multivariate statistical analysis, specifically partial least-squares discriminant analysis (PLS-DA), researchers identified five key metabolites that could effectively discriminate Aspergillus lentulus from the other seven species tested (A. fumigatus, A. fennelliae, A. niger, A. kawachii, A. flavus, A. oryzae, and A. sojae). jmb.or.krkoreascience.krjmb.or.kr Among these, Neosartorin was identified as a species-specific compound for A. lentulus. jmb.or.krjmb.or.kr

The study highlighted that while A. lentulus strains consistently produced Neosartorin, this compound was absent in the tested strains of A. fumigatus. oup.comjmb.or.kr This is a crucial finding, as A. lentulus and A. fumigatus are morphologically similar, yet exhibit different characteristics, including antifungal drug susceptibility. nih.gov The other discriminating compounds identified in the study that helped differentiate A. lentulus were 4,6-dihydroxymellein, fumigatin, 5,8-dihydroxy-9-octadecenoic acid, and cyclopiazonic acid. jmb.or.krebi.ac.uk

Further research has corroborated and expanded upon the role of Neosartorin as a chemotaxonomic marker. Polyphasic taxonomic studies, which combine morphological, molecular, and chemical data, have identified Neosartorin in several other species within the Aspergillus section Fumigati. These include Aspergillus udagawae, Aspergillus fumisynnematus, Aspergillus novofumigatus, and Aspergillus fumigatiaffinis. nih.govontosight.airesearchgate.netwikipedia.org For example, studies on A. udagawae have confirmed its production of various secondary metabolites, contributing to its chemical profile. tandfonline.comnih.govtandfonline.com Similarly, A. novofumigatus is noted to produce Neosartorin along with other compounds like helvolic acid and terrein, while A. fumigatiaffinis produces Neosartorin in a profile that includes auranthine (B28535) and pyripyropenes. researchgate.net

The distinct combination of these metabolites allows for a more robust and reliable classification system. The metabolite profiles of A. fumigatus, A. lentulus, A. udagawae, and Aspergillus viridinutans have been shown to be strikingly different, which may support the development of more discriminative identification protocols. nih.gov

Data Tables

Table 1: Discriminating Metabolites for Aspergillus lentulus Classification

This table summarizes the findings from the Lee et al. (2013) study, which used secondary metabolite profiling to differentiate Aspergillus lentulus from seven other Aspergillus species.

| Discriminating Metabolite | Role in Classification | Reference |

| Neosartorin | Identified as a specific marker for Aspergillus lentulus. | jmb.or.krjmb.or.kr |

| Cyclopiazonic Acid | A key differentiating compound found in A. lentulus. | jmb.or.kroup.com |

| 4,6-dihydroxymellein | One of the five metabolites used to discriminate A. lentulus. | jmb.or.kr |

| Fumigatin | Detected in A. fumigatus but not in A. lentulus, serving as a point of differentiation. | jmb.or.krjmb.or.kr |

| 5,8-dihydroxy-9-octadecenoic acid | Used in the statistical model to separate A. lentulus from other species. | jmb.or.kr |

Table 2: Fungal Species Producing Neosartorin and Associated Secondary Metabolites

This table lists various fungal species reported to produce Neosartorin and other significant co-occurring extrolites identified in chemotaxonomic studies.

| Fungal Species | Associated Secondary Metabolites | Reference |

| Aspergillus lentulus | Cyclopiazonic acid, Terrein, Auranthine, Pyripyropenes A, E, and O | oup.comresearchgate.net |

| Aspergillus udagawae | Helvolic acid derivatives, Quinazolinone alkaloids (Benzomalvin F, Quinadoline C) | tandfonline.comnih.gov |

| Aspergillus fumisynnematus | Pyripyropenes, Fumimycin | wikipedia.org |

| Aspergillus novofumigatus | Cycloechinuline, Helvolic acid, Palitantin, Terrein | researchgate.net |

| Aspergillus fumigatiaffinis | Auranthine, Cycloechinulin, Helvolic acid, Palitantin, Pyripyropenes, Tryptoquivalins | researchgate.net |

| Neosartorya fischeri | (Biosynthesis of Neosartorin, an ergochrome, reported) | jmb.or.kr |

Biosynthetic Pathway Elucidation and Enzymology of Neosartorin

Genomic and Genetic Basis of Neosartorin Biosynthesis

The production of neosartorin is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Understanding the genetic architecture of this cluster is fundamental to deciphering the entire biosynthetic pathway.

Identification and Characterization of the Neosartorin Biosynthetic Gene Cluster (nsr BGC)

The biosynthetic gene cluster responsible for neosartorin production, denoted as the nsr BGC, has been identified and characterized in the fungus Aspergillus novofumigatus researchgate.netacs.orgnih.gov. This cluster contains genes encoding the enzymes necessary for the synthesis of both monomeric units and their subsequent heterodimerization researchgate.netacs.orgnih.govuniprot.org. Genomic analyses of related Aspergillus species have also revealed conserved gene clusters involved in xanthone (B1684191) biosynthesis, highlighting a common genetic framework for these compounds biorxiv.orgfrontiersin.org. The nsr BGC includes genes for core skeleton formation, enzymes for modifying these skeletons, and a specific enzyme responsible for the final dimerization step uniprot.orgbiorxiv.orgfrontiersin.org.

Gene Deletion and Heterologous Expression Experiments for Pathway Deconvolution

The precise roles of the genes within the nsr BGC have been systematically investigated through targeted gene deletion experiments in A. novofumigatus researchgate.netacs.orgnih.gov. These studies have been crucial in deconstructing the neosartorin biosynthetic pathway, allowing researchers to confirm the function of individual enzymes and identify key intermediates researchgate.netacs.orgnih.gov. Furthermore, heterologous expression of these gene clusters in heterologous hosts is a powerful technique employed to study fungal natural product biosynthesis, aiding in pathway deconvolution and the discovery of novel compounds rsc.orgnih.gov.

Precursor Molecules and Early-Stage Enzymatic Transformations

The biosynthesis of neosartorin begins with simple metabolic precursors, which are then assembled and modified through a series of enzymatic reactions to form the complex xanthone structure.

Polyketide Synthase (nsrB)-Initiated Biosynthesis

The biosynthesis of neosartorin is initiated by a Type I non-reducing polyketide synthase (NR-PKS), specifically the enzyme encoded by the nsrB gene uniprot.orgbiorxiv.orgnih.gov. This NR-PKS is responsible for catalyzing the condensation of acetate (B1210297) and malonate units to form the initial polyketide chain, starting with an atrochrysone (B1255113) thioester uniprot.org. The foundational role of PKS enzymes in assembling the carbon backbone is a common theme in the biosynthesis of fungal xanthones sjtu.edu.cnresearchgate.netrsc.org.

Central Role of Chrysophanol (B1684469) as a Common Xanthone Precursor

Chrysophanol, an anthraquinone (B42736), serves as a pivotal common precursor for neosartorin and a wide range of other fungal xanthones researchgate.netacs.orgrsc.orgwikipedia.orgnih.govnih.govresearchgate.net. This foundational molecule is synthesized through the action of a pathway involving seven enzymes, utilizing one acetyl-CoA molecule and seven malonyl-CoA molecules as starting materials researchgate.netrsc.orgnih.govnih.govresearchgate.net. Chrysophanol's significance is amplified by its subsequent transformation into various xanthone intermediates, which represent crucial branching points in the biosynthetic route leading to diverse xanthone structures researchgate.netnih.govresearchgate.net.

Conversion of Anthraquinones to Xanthone Intermediates (e.g., emodin (B1671224), emodin hydroquinone (B1673460), monodictyphenone)

The transformation of chrysophanol into the xanthone skeleton involves a cascade of enzymatic reactions. Initially, chrysophanol is converted to emodin researchgate.netuniprot.orgrsc.orgnih.govresearchgate.net. Subsequently, the oxidoreductase enzyme nsrR catalyzes the reduction of emodin to emodin hydroquinone uniprot.orgnih.gov. A critical step in the formation of the xanthone core involves the oxidative ring opening of anthraquinone precursors. While previously attributed to the Baeyer-Villiger monooxygenase nsrF, recent research suggests this process may involve a bienzymatic mechanism, potentially including a reductase and a dioxygenase uniprot.orgrsc.orgresearchgate.net. These enzymatic activities lead to the formation of key intermediates such as monodictyphenone (B1256110) and isomonodictyphenone, which serve as branching points for further metabolic diversification researchgate.netnih.govresearchgate.netresearchgate.net. Subsequent modifications, including hydroxylation mediated by nsrK and isomerization carried out by nsrQ, further shape these intermediates into the precursors required for the monomeric units of neosartorin, such as the blennolides uniprot.orgwikipedia.org.

Compound and Enzyme Tables

Table 1: Key Intermediates and Precursors in Neosartorin Biosynthesis

| Compound Name | Role/Description | Reference(s) |

| Acetyl-CoA | Starting material for PKS | researchgate.netrsc.orgnih.govnih.govresearchgate.net |

| Malonyl-CoA | Starting material for PKS | researchgate.netrsc.orgnih.govnih.govresearchgate.net |

| Atrochrysone thioester | Initial product of nsrB | uniprot.org |

| Atrochrysone carboxylic acid | Released by nsrC | uniprot.org |

| Emodin | Anthraquinone intermediate | researchgate.netuniprot.orgsjtu.edu.cnrsc.orgnih.govresearchgate.net |

| Emodin hydroquinone | Reduced form of emodin | uniprot.orgnih.govresearchgate.netuni-freiburg.de |

| Chrysophanol | Common anthraquinone precursor | researchgate.netacs.orgrsc.orgsjtu.edu.cnrsc.orgwikipedia.orgnih.govnih.govresearchgate.net |

| Monodictyphenone | Xanthone precursor/intermediate | researchgate.netnih.govresearchgate.netresearchgate.net |

| Isomonodictyphenone | Xanthone precursor/intermediate | researchgate.netnih.govresearchgate.net |

| Blennolide A | Precursor to 5-acetylblennolide A | wikipedia.orgnih.gov |

| Blennolide B | Tetrahydroxanthone | wikipedia.orgnih.gov |

| 5-acetylblennolide A | Monomeric unit of neosartorin | wikipedia.orgnih.gov |

| Blennolide C | Monomeric unit of neosartorin | wikipedia.orgnih.gov |

Table 2: Key Enzymes in Neosartorin Biosynthesis

| Enzyme Name | Gene | Proposed Function | Reference(s) |

| Polyketide Synthase | nsrB | Initiates biosynthesis, synthesizes atrochrysone thioester | uniprot.orgbiorxiv.orgnih.gov |

| Atrochrysone carboxyl ACP thioesterase | nsrC | Releases atrochrysone carboxylic acid | uniprot.org |

| Anthrone Oxygenase | nsrD | Oxidizes product to emodin | uniprot.org |

| Decarboxylase | nsrE | Decarboxylates atrochrysone carboxylic acid | uniprot.org |

| Oxidoreductase | nsrR | Reduces emodin to emodin hydroquinone | uniprot.orgnih.gov |

| Baeyer-Villiger Monooxygenase (or similar) | nsrF | Inserts oxygen atom, ring opening of anthraquinones | uniprot.orgrsc.orgresearchgate.net |

| Methyltransferase | nsrG | Methylates carboxylic acid to ester | uniprot.orgwikipedia.org |

| Short Chain Dehydrogenase/Reductase | nsrJ | A-ring reduction | uniprot.orgwikipedia.org |

| Scytalone Dehydratase-like Protein | nsrI | Dehydration | uniprot.orgwikipedia.org |

| FAD-dependent Monooxygenase | nsrK | Hydroxylation | uniprot.orgwikipedia.orgnih.gov |

| Monooxygenase/Isomerase | nsrQ | Isomerization | uniprot.orgwikipedia.org |

| Short Chain Dehydrogenase/Reductase | nsrO | C-5 ketoreduction | uniprot.orgwikipedia.org |

| Acetyltransferase | nsrL | Acetylation of blennolide A | uniprot.orgwikipedia.org |

| Cytochrome P450 Monooxygenase | nsrP | Catalyzes heterodimerization of monomeric units | researchgate.netacs.orguniprot.orgnih.gov |

Mid- to Late-Stage Enzymatic Modifications and Pathway Branching

Following the initial steps that establish the core xanthone skeleton, a series of enzymatic transformations fine-tune the precursors for dimerization. These modifications involve key enzymes that introduce specific functional groups and alter the stereochemistry of the intermediate molecules.

Several enzymes encoded within the Neosartorin biosynthetic gene cluster play critical roles in shaping the monomeric units.

NsrF (Baeyer-Villiger Monooxygenase): This enzyme is pivotal for the divergence of the biosynthetic routes. NsrF accepts chrysophanol and inserts an oxygen atom at different positions on its aromatic rings, yielding precursors for the two distinct monomeric units of Neosartorin uniprot.orguniprot.org. This promiscuity allows for the generation of different xanthone scaffolds.

NsrG (Methyltransferase): Following ring opening and other modifications, NsrG methylates a carboxylic acid group, converting it into an ester. This modification is observed in the formation of intermediates like 10 in the pathway leading to blennolides uniprot.orgwikipedia.org.

NsrK (FAD-dependent Monooxygenase): NsrK functions as a hydroxylase, introducing a hydroxyl group at the C-5 position of the xanthone intermediate. This hydroxylation step is crucial for breaking the aromaticity of the compound, paving the way for further modifications uniprot.orguniprot.orgwikipedia.orgnih.gov.

NsrO (Short Chain Dehydrogenase/Reductase - SDR): NsrO is responsible for the stereoselective reduction of a ketone at the C-5 position, yielding the characteristic (5S)-hydroxy group found in blennolide C uniprot.orguniprot.orgwikipedia.orgnih.gov. This reduction is a key step in establishing the correct stereochemistry of the monomeric units.

NsrL (Acetyltransferase): NsrL specifically acetylates blennolide A at the C-5 position, converting it into 5-acetylblennolide A. This enzyme exhibits strict substrate specificity, acting only on blennolide A and not blennolide C uniprot.orguniprot.orgwikipedia.org.

The transformation of chrysophanol into the monomeric xanthone units involves a series of complex enzymatic reactions:

Oxidative Insertions: NsrF, a Baeyer-Villiger monooxygenase, is central to the initial oxidative modifications of chrysophanol. It inserts an oxygen atom into the C-C bond of the quinone ring, leading to ring opening and the formation of lactone intermediates uniprot.org. This reaction is critical for creating the structural diversity required for the two monomeric units.

Reductions: NsrO, an SDR enzyme, performs a stereoselective ketoreduction at the C-5 position of a xanthone intermediate, introducing a hydroxyl group with a specific stereochemistry (S configuration) uniprot.orguniprot.orgwikipedia.orgnih.gov. This reduction is essential for the formation of blennolide C.

Hydroxylations: NsrK, an FAD-dependent monooxygenase, catalyzes the hydroxylation at the C-5 position, a reaction that breaks the aromaticity of the precursor molecule uniprot.orguniprot.orgwikipedia.orgnih.gov.

Isomerizations: NsrQ plays a role in isomerizing intermediates, potentially involving the methyl group at C-6, thereby contributing to the precise stereochemical configuration of the final monomeric units wikipedia.orgnih.gov.

The pathway diverges after the initial modifications of chrysophanol by NsrF to produce precursors for the two distinct monomeric units: blennolide C and 5-acetylblennolide A uniprot.orgigem.wiki. Blennolide C is formed through a series of steps including modifications catalyzed by NsrK, NsrQ, and NsrO nih.gov. Subsequently, blennolide A is acetylated by NsrL to yield 5-acetylblennolide A uniprot.orguniprot.orgwikipedia.org. These two molecules, blennolide C and 5-acetylblennolide A, serve as the direct substrates for the final dimerization step.

Dimerization Mechanisms and Stereochemical Control

The culmination of Neosartorin biosynthesis is the precise coupling of its two distinct monomeric units, a process governed by specific enzymatic activity and resulting in a defined linkage.

The heterodimerization of blennolide C and 5-acetylblennolide A is catalyzed by the cytochrome P450 monooxygenase, NsrP uniprot.orgresearchgate.netacs.orgnih.govrsc.orgrsc.org. NsrP is specifically recognized as a dimerase responsible for forming the C-C bond that links the two monomeric xanthone units. Notably, NsrP exhibits a preference for coupling these distinct monomers, leading to the formation of Neosartorin as the primary dimeric product in wild-type strains uniprot.orgrsc.org. This enzyme plays a crucial role in achieving the heterodimeric structure, distinguishing it from homodimerization events.

The dimerization of Neosartorin involves the formation of a specific linkage between the two monomeric units. Research has identified this linkage as a 2-4' dimeric linkage igem.wiki. This specific connectivity is a critical aspect of Neosartorin's structural identity and is dictated by the precise catalytic action of NsrP. In contrast, other related xanthone dimers, such as secalonic acid D, are formed via a 2-2' linkage, highlighting the specificity of the dimerase enzymes involved in these pathways igem.wiki.

Compound List

Neosartorin

Chrysophanol

Blennolide C

5-acetylblennolide A

Monodictyphenone

Isomonodictyphenone

Emodin

Emodin hydroquinone

Atrochrysone carboxylic acid

Atrochrysone thioester

Advanced Research on Biological Activities and Molecular Interactions

Mechanistic Investigations of Antibacterial Activities

Neosartorin demonstrates significant efficacy against a range of Gram-positive bacteria, while exhibiting limited or no activity against Gram-negative species.

Studies on Gram-Positive Bacterial Inhibition

Neosartorin has been shown to possess substantial antibacterial activity against a broad spectrum of Gram-positive bacterial species. These include clinically relevant pathogens such as staphylococci, streptococci, and enterococci, as well as Bacillus subtilis. researchgate.netcolab.ws Studies have reported minimum inhibitory concentration (MIC) values for Neosartorin against these bacteria in the range of 4–32 µg/mL. researchgate.netcolab.ws Specifically, Neosartorin has demonstrated activity against Staphylococcus aureus, including multi-drug resistant clinical isolates, with reported MIC values of 8 µg/mL. rsc.org Similarly, it has shown inhibitory effects against Bacillus subtilis, with MIC values as low as 4 µg/mL. rsc.org Furthermore, Neosartorin has exhibited antibacterial effects on Staphylococcus epidermidis. nih.gov In contrast, tested Gram-negative bacterial species have generally not been affected by Neosartorin. rsc.orguni-duesseldorf.de

Table 1: Antibacterial Activity of Neosartorin Against Gram-Positive Bacteria

| Bacterial Species | Reported MIC Range (µg/mL) | Specific MIC (µg/mL) | Source(s) |

| Bacillus subtilis | 4–32 | 4 | researchgate.netcolab.wsrsc.org |

| Staphylococcus aureus | 4–32 | 8 | researchgate.netcolab.wsrsc.org |

| Staphylococci (general) | 4–32 | N/A | researchgate.netcolab.ws |

| Streptococci (general) | 4–32 | N/A | researchgate.netcolab.ws |

| Enterococci (general) | 4–32 | N/A | researchgate.netcolab.ws |

| Staphylococcus epidermidis | Not specified | Not specified | nih.gov |

Research on Specific Bacterial Targets and Cellular Processes

While direct identification of specific molecular targets for Neosartorin's antibacterial action is limited in the available literature, studies on related compounds suggest potential mechanisms. Reporter gene analyses of Neosartorin derivatives have indicated the induction of the SOS response in bacteria, a cellular process often triggered by DNA damage or interference with DNA replication and repair. This suggests that Neosartorin or its related compounds may interact with bacterial DNA structure or metabolic pathways. colab.ws The xanthone (B1684191) tricyclic scaffold, a core structural feature of Neosartorin, is known to facilitate interactions with various biological targets. nih.govnih.govnih.gov

Investigation of Antineoplastic Effects

Neosartorin has been investigated for its potential anticancer properties, though findings regarding its direct cytotoxicity vary across studies.

Cellular Studies on Antineoplastic Pathways

Neosartorin has been identified as a compound with demonstrated anticancer activity. nih.govjmb.or.kr However, studies evaluating its direct cytotoxicity against cancer cell lines have yielded mixed results. In experiments using cancer cell lines such as HELA and BALB/3T3, Neosartorin exhibited average IC50 values exceeding 32 µg/mL, indicating a relatively low level of direct cytotoxicity. colab.ws Another report noted that Neosartorin performed poorly in cytotoxicity tests against several cancer cell lines, showing "almost no notable cytotoxicity." rsc.org These findings suggest that any antineoplastic effects may not be primarily mediated through direct cell killing at moderate concentrations or could involve more nuanced mechanisms of action.

Exploration of Molecular Targets and Ligand-Target Interactions

The specific molecular targets and ligand-target interactions responsible for Neosartorin's potential antineoplastic effects have not been extensively detailed. However, the xanthone scaffold, present in Neosartorin, is recognized for its ability to interact with diverse biological targets, contributing to a range of pharmacological effects, including anticancer activities. nih.govnih.govnih.gov Some research on xanthone compounds in general suggests they can intercalate into the base pairs of DNA, potentially causing damage in cancer cells through non-covalent interactions. researchgate.net Additionally, the presence of glycosidic moieties in xanthone derivatives can positively influence antitumor activity. researchgate.net Further investigation is required to elucidate the precise molecular mechanisms and targets through which Neosartorin exerts its observed biological effects.

Compound Name List:

Neosartorin

Chemical Biology and Synthetic Biology Approaches in Neosartorin Research

Chemoenzymatic Synthesis and Biocatalytic Applications for Analog Generation

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, provides a versatile platform for creating neosartorin analogs. nih.govnih.gov This strategy leverages the high selectivity of enzymes for specific transformations, often under mild conditions, which can be difficult to achieve with traditional chemical methods alone. nih.govrsc.org

A key focus in neosartorin research has been the enzymes involved in its biosynthesis, particularly those responsible for the final dimerization step. The P450 monooxygenase, NsrP, has been identified as the enzyme that catalyzes the heterodimerization of two different monomeric xanthone (B1684191) units to form the final neosartorin structure. sci-hub.seresearchgate.netnih.govdtu.dk A pivotal discovery was that NsrP possesses a degree of substrate promiscuity. sci-hub.sefigshare.comacs.org This flexibility allows the enzyme to accept non-native substrates, thereby enabling the biocatalytic generation of novel xanthone dimers that are not produced naturally. researchgate.netnih.govdtu.dk

Researchers have exploited this by manipulating the biosynthetic pathway to produce alternative monomeric precursors. For instance, the deletion of the acetyltransferase gene, nsrL, resulted in the accumulation of different monomeric units. sci-hub.se The versatile NsrP enzyme then utilized these new monomers as substrates, leading to the formation of new heterodimers, including deacetylneosartorin and novofumigatin A. sci-hub.seacs.org This demonstrates a powerful biocatalytic approach where genetic modification of an early pathway step provides novel substrates for a later, flexible enzyme to generate a library of analogs.

The table below summarizes the key enzymes in the late-stage biosynthesis of neosartorin and their roles in generating structural diversity.

| Enzyme | Gene | Enzyme Type | Function in Neosartorin Pathway | Application for Analog Generation |

| NsrL | nsrL | Acetyltransferase | Performs a specific acetylation on one of the monomeric precursors. sci-hub.se | Deletion of the nsrL gene prevents acetylation, providing an alternative monomer for the dimerization step. sci-hub.se |

| NsrP | nsrP | P450 Monooxygenase | Catalyzes the crucial C-C bond formation that dimerizes the two xanthone monomers to create neosartorin. sci-hub.seresearchgate.net | Accepts alternative monomers (generated via nsrL deletion) as substrates to produce novel dimers like deacetylneosartorin. sci-hub.senih.gov |

Metabolic Engineering for Enhanced Production and Diversification of Neosartorin and Its Analogs

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of desired compounds. lbl.govnih.govmdpi.com This field is critical for overcoming the often low yields of neosartorin from its native producer, Aspergillus novofumigatus.

The biosynthesis of neosartorin is governed by a dedicated biosynthetic gene cluster (BGC), designated the nsr cluster, which comprises 19 distinct genes. sci-hub.se Identifying and manipulating these genes is fundamental to enhancing production. The central role of the cluster was confirmed when the deletion of the core polyketide synthase (PKS) gene, nsrB, completely abolished neosartorin production. sci-hub.se

Systematic gene deletion studies have provided a functional map of the nsr cluster, revealing potential targets for optimization. For example, deleting the nsrP gene, which codes for the final dimerization enzyme, led to the accumulation of the monomeric precursors blennolide C and 5-acetylblennolide A. sci-hub.se Similarly, disruption of the Baeyer-Villiger monooxygenase gene, nsrF, resulted in the accumulation of the early-stage intermediate, chrysophanol (B1684469). sci-hub.se

These findings present several strategies for optimizing production:

Promoter engineering: Replacing native promoters with stronger, constitutive promoters can uncouple secondary metabolite production from complex native regulatory circuits, leading to more consistent and higher yields.

Deletion of competing pathways: Eliminating gene clusters for other major secondary metabolites can redirect cellular resources and precursor pools towards neosartorin synthesis. sci-hub.se

The table below details the outcomes of specific gene deletions within the nsr cluster, providing insight into pathway regulation and opportunities for metabolic engineering.

| Gene Deleted | Encoded Enzyme | Result of Deletion | Implication for Metabolic Engineering |

| nsrB | Polyketide Synthase (PKS) | Complete abolishment of neosartorin production. sci-hub.se | Confirms the cluster's identity and the essential role of the PKS. |

| nsrP | P450 Monooxygenase | Accumulation of monomeric precursors (blennolide C and 5-acetylblennolide A). sci-hub.se | Allows for the specific production of monomeric units for separate applications or for use in in vitro biocatalytic reactions. |

| nsrL | Acetyltransferase | Production of novel analogs (deacetylneosartorin and novofumigatin A). sci-hub.se | Demonstrates a method for directed diversification of the final product. |

| nsrF | Baeyer-Villiger Monooxygenase | Accumulation of the precursor chrysophanol. sci-hub.se | Identifies a potential bottleneck and a key step for pathway optimization. |

Many fungal BGCs, including potentially valuable ones, are poorly expressed or "silent" under standard laboratory conditions. nih.gov Heterologous expression, which involves transferring the entire BGC from its native organism into a well-characterized host, is a powerful technique to activate these silent clusters and facilitate their study. rsc.orgnih.gov

The filamentous fungus Aspergillus nidulans is a common host for this purpose due to its well-developed genetic toolkit. nih.govrsc.org The reconstruction of the neosartorin pathway in such a host would involve transferring the 19-gene nsr cluster into an A. nidulans strain that has been engineered to reduce its native secondary metabolite background. rsc.org This approach offers several advantages:

Activation of the Pathway: Placing the cluster under the control of strong, inducible, or constitutive promoters can bypass the native regulatory controls and ensure consistent production. nih.gov

Simplified Analysis: Using a "clean" host strain with minimal background metabolites simplifies the detection, isolation, and characterization of the target products.

Facilitated Genetic Manipulation: Well-established hosts like A. nidulans or the yeast Saccharomyces cerevisiae are more amenable to genetic manipulation than many wild fungal strains, accelerating the process of pathway engineering and optimization. nih.govdoaj.org

While the complete heterologous expression of the nsr cluster has not been detailed, the successful expression of other complex fungal polyketide pathways in A. nidulans serves as a proof of principle for this strategy's feasibility for neosartorin research and production. nih.gov

Research into Synthetic Accessibility and Derivatization Strategies for Structure-Activity Relationship Studies

Understanding the relationship between the structure of neosartorin and its biological activity (Structure-Activity Relationship, SAR) is crucial for developing it into a potential therapeutic lead. This requires access to a variety of analogs where specific parts of the molecule are modified.

The biocatalytic and metabolic engineering approaches described above are primary strategies for generating these derivatives. The creation of deacetylneosartorin through the deletion of the nsrL gene provided a key insight into neosartorin's SAR. When tested for antibacterial activity, the new analog, deacetylneosartorin, exhibited enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound, neosartorin. sci-hub.se This finding suggests that the acetyl group on one of the monomer units is not essential for activity and its removal may even be beneficial.

This single modification highlights the power of generating derivatives to probe molecular function. By creating a panel of related compounds through techniques such as gene deletion, heterologous expression of modified pathways, and chemoenzymatic synthesis, researchers can systematically investigate the importance of different functional groups and structural features for the desired biological effect.

Ecological and Biotechnological Research Perspectives

Role in Fungal Ecology and Microbial Interactions within Natural Environments

Neosartorin is a dimeric tetrahydroxanthone produced by several species of fungi, particularly within the genus Aspergillus, such as Aspergillus novofumigatus and Aspergillus lentulus. uniprot.orgjmb.or.kr Fungal secondary metabolites like neosartorin are not essential for primary metabolic processes but are thought to play significant roles in the producing organism's survival and interaction with its environment. d-nb.info The production of such compounds can confer a competitive advantage, for instance, by inhibiting the growth of competing microorganisms. d-nb.info

Neosartorin has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis, as well as staphylococci, streptococci, enterococci, and Bacillus subtilis. jmb.or.krresearchgate.netcolab.ws This antibacterial property suggests a primary ecological role for neosartorin in microbial antagonism. By inhibiting the growth of competing bacteria, the producing fungus can better secure resources in its ecological niche. This is a common strategy among fungi, which secrete a wide array of secondary metabolites to mediate interactions with other organisms. d-nb.info

The production of neosartorin appears to be species-specific in some cases. For example, it has been identified as a specific compound for A. lentulus, distinguishing it from other closely related Aspergillus species. jmb.or.krjmb.or.kr This specificity can be a valuable tool in chemotaxonomy for classifying fungi. jmb.or.kr The ecological niche of the fungus can influence its metabolic profile; fungi isolated from different environments may produce different secondary metabolites. nih.gov For instance, endophytic fungi, which live within plant tissues, are known to produce a diverse range of bioactive compounds, and neosartorin has been isolated from endophytic strains like Aspergillus fumigatiaffinis. researchgate.net These compounds may play a role in the host-fungus relationship, potentially protecting the host plant from pathogens.

The biosynthesis of neosartorin is a complex process involving a dedicated gene cluster. uniprot.org The pathway begins with the synthesis of atrochrysone (B1255113) thioester by a polyketide synthase. uniprot.org A series of enzymatic reactions, including those catalyzed by oxygenases, reductases, and methyltransferases, ultimately lead to the formation of the two different monomeric units that dimerize to form neosartorin. uniprot.org The presence of such a complex and energetically demanding pathway underscores the ecological importance of the final product for the fungus.

Potential for Biotechnological Applications in Natural Product Discovery Research

The unique heterodimeric tetrahydroxanthone structure of neosartorin and its biological activities make it a molecule of significant interest for biotechnological applications, particularly in the field of natural product discovery. mdpi.comfrontiersin.org Fungi are a rich source of novel chemical entities, and genome mining has become a powerful tool to uncover the biosynthetic potential of these organisms. frontiersin.orgucla.edu The elucidation of the neosartorin biosynthetic gene cluster provides a roadmap for accessing not only neosartorin itself but also for generating novel analogues through genetic engineering. uniprot.orgresearchgate.net

Understanding the biosynthetic pathway allows for several biotechnological strategies. researchgate.net Heterologous expression, where the entire biosynthetic gene cluster is transferred to a more amenable host organism like Aspergillus oryzae, can enable higher production yields and easier purification. frontiersin.org This approach has been successfully used for other complex fungal metabolites. frontiersin.org Furthermore, manipulation of the biosynthetic genes can lead to the production of novel derivatives. For example, knocking out specific genes in the pathway can lead to the accumulation of biosynthetic intermediates, which may possess their own unique biological activities. frontiersin.org The promiscuity of some biosynthetic enzymes, like the Baeyer-Villiger monooxygenase nsrF in the neosartorin pathway which can act on different positions of its substrate, can be exploited to create a wider range of chemical structures. uniprot.org

Metabolite-based chemotaxonomic classification, which uses the secondary metabolite profiles of organisms for identification, has highlighted neosartorin as a key discriminant for A. lentulus. jmb.or.kr This demonstrates the potential of using unique natural products as biomarkers in screening programs to identify fungal strains with specific biosynthetic capabilities.

The antibacterial properties of neosartorin against various Gram-positive bacteria, including resistant strains, make it a valuable lead compound in the search for new antibiotics. researchgate.net The discovery of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. researchgate.net The fact that neosartorin shows low toxicity against eukaryotic cells further enhances its potential as a starting point for drug development. researchgate.net

Future Directions in Drug Discovery Research Based on Neosartorin Scaffold

The complex and unique scaffold of neosartorin presents a promising starting point for future drug discovery research. mdpi.com Its dimeric xanthone (B1684191) structure is a feature shared by a number of natural products with diverse and potent biological activities, including anticancer and anti-inflammatory properties. mdpi.com The derivatization of the xanthone core is a key strategy, as modifications at various positions can significantly alter the biological activity and target specificity. researchgate.net

Future research will likely focus on several key areas:

Scaffold Diversification: The neosartorin scaffold can be chemically modified to create a library of analogues. Synthetic and semi-synthetic approaches can be used to alter functional groups, change the linkage between the monomeric units, and modify the stereochemistry. These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The planarity and rigidity of the xanthone ring system make it an interesting framework for designing molecules that can interact with specific biological targets, such as DNA or enzymes. researchgate.net

Biosynthetic Engineering: As mentioned, genetic manipulation of the neosartorin biosynthetic pathway offers a powerful route to novel compounds. researchgate.net Techniques like precursor-directed biosynthesis, where modified substrates are fed to the producing organism, can also be employed to generate new derivatives. The discovery of enzymes like the P450 monooxygenase and ketoreductases in related biosynthetic pathways highlights their role in determining the final structure of dimeric natural products and their potential for creating novel scaffolds. acs.orgnih.gov

Target Identification and Mechanism of Action Studies: While neosartorin is known to have antibacterial activity, the precise molecular mechanism is an area for further investigation. Studies on related compounds suggest interference with DNA structure or metabolism. researchgate.net Identifying the specific cellular targets of neosartorin and its derivatives is crucial for rational drug design and for understanding potential mechanisms of resistance. Techniques like reporter gene assays and fluorescence microscopy can provide insights into how these compounds affect bacterial cells. researchgate.net

Exploring a Broader Range of Biological Activities: While the antibacterial properties of neosartorin are well-documented, its complex structure suggests it may have other biological activities. mdpi.com Screening neosartorin and its derivatives against a wider range of targets, including cancer cell lines, viruses, and inflammatory pathways, could uncover new therapeutic applications. The family of emodin-related fungal natural products, to which neosartorin belongs, is known for a wide spectrum of bioactivities. nih.gov

By combining chemical synthesis, biosynthetic engineering, and detailed biological evaluation, the neosartorin scaffold can be fully exploited as a source of new lead compounds for drug discovery.

Q & A

Q. What are the primary fungal sources of Neosartorin, and how is it detected in microbial samples?

Neosartorin is primarily isolated from Aspergillus lentulus and related species in the section Fumigati. Detection involves liquid chromatography coupled with diode-array detection and mass spectrometry (LC-DAD-MS) to identify its unique spectral signatures. Secondary metabolites are profiled using high-resolution electrospray ionization mass spectrometry (HRESIMS) to confirm molecular formulas .

Q. What standard protocols are used for isolating Neosartorin from fungal cultures?

Isolation typically involves solvent extraction (e.g., ethyl acetate) of fungal mycelia or broth, followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Purity is validated via NMR and HRESIMS, with protocols emphasizing reproducibility to ensure structural integrity .

Q. How is Neosartorin distinguished from structurally similar fungal metabolites?

Differentiation relies on comparative NMR analysis, focusing on distinct coupling patterns in tetrahydroxanthone derivatives. For example, ROESY correlations and NMR chemical shifts help distinguish Neosartorin from analogs like pyripyropenes .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in proposed Neosartorin biosynthetic pathways?

Discrepancies in biosynthetic routes are addressed through gene cluster analysis (e.g., identifying polyketide synthase genes) and stable isotope labeling to trace precursor incorporation. Cluster analysis of secondary metabolite mass profiles can also resolve taxonomic inconsistencies in pathway attribution .

Q. How are axial chiralities and absolute configurations determined for Neosartorin derivatives?

Absolute configurations are resolved using electronic circular dichroism (ECD) calculations combined with ROESY data. For dimeric tetrahydroxanthones, the CD Exciton Chirality method analyzes Cotton effects from conjugated chromophores to assign stereochemistry .

Q. What methodological challenges arise in quantifying Neosartorin’s bioactivity, and how are they mitigated?

Challenges include low natural abundance and interference from co-eluting metabolites. Solutions involve bioassay-guided fractionation coupled with LC-MS dereplication. Dose-response curves are validated using standardized cell cultures (e.g., cytotoxicity assays) with negative controls to isolate Neosartorin-specific effects .

Q. How does Neosartorin’s role in fungal biology differ from other mycotoxins, and what experimental models elucidate this?

Unlike gliotoxin (a virulence factor in A. fumigatus), Neosartorin’s role is inferred from its exclusivity in A. lentulus. Comparative genomics and knockout mutant studies in A. lentulus can identify genes linked to Neosartorin production, while invertebrate models (e.g., Galleria mellonella) assess pathogenicity contributions .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing Neosartorin’s metabolic variability across fungal strains?

Multivariate analysis (e.g., PCA or PLS-DA) of LC-MS datasets identifies strain-specific metabolite clusters. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address gaps in biosynthetic diversity .

Q. How should researchers address discrepancies in NMR data interpretation for novel Neosartorin analogs?

Apply iterative structure elucidation: Combine - HSQC, HMBC, and COSY correlations to refine proposed structures. Contradictions are resolved by comparing experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Experimental Design Considerations

Q. What controls are essential when assessing Neosartorin’s antifungal activity in co-culture experiments?

Include axenic cultures of both target fungi and A. lentulus to distinguish competition effects from metabolite-mediated inhibition. LC-MS monitoring of Neosartorin production over time ensures activity correlates with compound concentration .

Q. How can researchers optimize synthetic biology approaches for heterologous Neosartorin production?

Clone biosynthetic gene clusters into Aspergillus nidulans or Saccharomyces cerevisiae chassis strains. Use LC-MS and comparative metabolomics to verify pathway reconstitution and titrate expression via inducible promoters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.